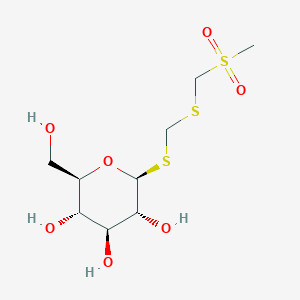

Afrostyraxthioside C

Description

Structure

2D Structure

3D Structure

Properties

Molecular Formula |

C9H18O7S3 |

|---|---|

Molecular Weight |

334.4 g/mol |

IUPAC Name |

(2R,3S,4S,5R,6S)-2-(hydroxymethyl)-6-(methylsulfonylmethylsulfanylmethylsulfanyl)oxane-3,4,5-triol |

InChI |

InChI=1S/C9H18O7S3/c1-19(14,15)4-17-3-18-9-8(13)7(12)6(11)5(2-10)16-9/h5-13H,2-4H2,1H3/t5-,6-,7+,8-,9+/m1/s1 |

InChI Key |

UOVYZWJIGBAQCP-ZEBDFXRSSA-N |

Isomeric SMILES |

CS(=O)(=O)CSCS[C@H]1[C@@H]([C@H]([C@@H]([C@H](O1)CO)O)O)O |

Canonical SMILES |

CS(=O)(=O)CSCSC1C(C(C(C(O1)CO)O)O)O |

Synonyms |

afrostyraxthioside C methylsulfonylmethylthiomethyl 1-thio-beta-D-glucopyranoside methylsulfonylmethylthiomethyl 1-thioglucopyranoside |

Origin of Product |

United States |

Isolation and Purification Strategies for Afrostyraxthioside C

Extraction Methodologies from Afrostyrax lepidophyllus Biomass

Extraction is the initial step to obtain the crude extract containing Afrostyraxthioside C from the plant material. Studies on Afrostyrax lepidophyllus seeds have explored different solvents for extraction, which can influence the types and relative abundance of compounds obtained hillpublisher.comhillpublisher.com. For instance, methanol (B129727) has been shown to extract sulfur-containing compounds, fatty acids, and pyrazole (B372694) compounds from the seeds hillpublisher.comhillpublisher.com. Dichloromethane/methanol mixtures have also been used and tend to extract more fatty acids, fatty acid derivatives, and methyl esters hillpublisher.comhillpublisher.com. The choice of solvent is crucial as the polarity affects the composition of the resulting extract hillpublisher.com. While specific details regarding the solvent system and conditions exclusively optimized for this compound extraction are not extensively detailed in the search results, general extraction methods for plant materials often involve techniques like solvent extraction epa.govnih.govijper.org.

Chromatographic Purification Techniques

Chromatography plays a vital role in separating this compound from the complex mixture of compounds present in the crude extract nih.govfractioncollector.info. Various chromatographic methods are employed based on the differing affinities and properties of the compounds.

Column Chromatography Applications

Column chromatography is a widely used technique for the initial fractionation of crude extracts fractioncollector.infobyjus.com. It separates compounds based on their differential adsorption to a stationary phase, commonly silica (B1680970) gel, as they are moved through the column by a mobile phase byjus.comyoutube.com. Compounds with lower adsorption to the stationary phase travel faster and are eluted earlier, while those with greater affinity are retained longer byjus.com. This technique can be applied on both small and large scales to purify materials byjus.com. Research on Afrostyrax lepidophyllus has utilized column chromatography for the isolation of various compounds, including some of the Afrostyraxthiosides nih.govafricaresearchconnects.comscispace.comresearchgate.net. The process typically involves loading the crude extract onto the column and eluting with a solvent system, collecting fractions as they exit the column fractioncollector.infoyoutube.com.

High-Performance Liquid Chromatography (HPLC) in Purification

High-Performance Liquid Chromatography (HPLC) is a powerful technique used for achieving higher resolution purification of compounds thermofisher.comnacalai.com. It is effective in separating components based on their interaction with a stationary phase under high pressure thermofisher.combiosearchtech.com. Reverse-phase HPLC, which separates compounds based on hydrophobicity, is a common method for purification and can provide high purity thermofisher.commz-at.de. HPLC is often employed as a later step in the purification process to obtain highly pure this compound after initial fractionation by other methods like column chromatography . The choice of stationary phase (e.g., C18) and mobile phase (e.g., acetonitrile (B52724) and buffer) are critical parameters in HPLC method development for optimal separation nacalai.commz-at.de.

Thin-Layer Chromatography (TLC) in Fractionation

Thin-Layer Chromatography (TLC) is a simple and rapid technique frequently used for monitoring the separation progress during column chromatography and for the preliminary fractionation of extracts fractioncollector.infod-nb.inforesearchgate.net. In TLC, a small amount of the sample is spotted onto a thin layer of stationary phase (such as silica gel) on a plate, and a solvent system is allowed to migrate up the plate d-nb.info. Compounds separate based on their polarity and differential migration rates, visualized as spots d-nb.info. TLC can be used to analyze the composition of fractions collected from column chromatography and pool fractions that contain the target compound, this compound, based on their retention factor (Rf) values fractioncollector.info. This helps in reducing the number of fractions that need further purification by techniques like HPLC.

Spectroscopic and Spectrometric Elucidation of Afrostyraxthioside C Structure

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignmentnih.govrsc.orgresearchgate.netvulcanchem.com

Nuclear Magnetic Resonance (NMR) spectroscopy stands as a cornerstone in the structural elucidation of organic molecules, including Afrostyraxthioside C. nih.gov By analyzing the magnetic properties of atomic nuclei, NMR provides detailed information about the chemical environment, connectivity, and spatial relationships of atoms within a molecule. careerendeavour.comsavemyexams.com

One-Dimensional NMR Analysis (e.g., ¹H NMR, ¹³C NMR)nih.govrsc.orgresearchgate.netvulcanchem.com

One-dimensional NMR experiments, such as proton (¹H) and carbon-13 (¹³C) NMR, are fundamental for determining the basic carbon-hydrogen framework of a molecule. careerendeavour.comsavemyexams.com

The ¹H NMR spectrum of this compound reveals distinct signals corresponding to the protons in the glucopyranoside unit and the methylsulfonylmethylthiomethyl aglycone. Key signals include those for the anomeric proton of the glucose moiety and the protons of the methyl and methylene (B1212753) groups in the aglycone chain.

The ¹³C NMR spectrum complements the ¹H NMR data by providing information on each unique carbon atom in the molecule. careerendeavour.comsavemyexams.com The chemical shifts of the carbon signals indicate their local electronic environment, allowing for the identification of carbons involved in the sugar ring, as well as those in the aglycone part, including the methyl and methylene carbons adjacent to sulfur atoms. oregonstate.edu

Table 1: ¹H and ¹³C NMR Spectroscopic Data for this compound

| Position | δH (ppm, mult., J in Hz) | δC (ppm) |

|---|---|---|

| Glucosyl moiety | ||

| 1' | 4.52 (d, 9.8) | 84.2 |

| 2' | 3.24 (m) | 72.3 |

| 3' | 3.38 (m) | 80.0 |

| 4' | 3.31 (m) | 71.0 |

| 5' | 3.29 (m) | 78.9 |

| 6'a | 3.89 (dd, 12.1, 2.0) | 62.9 |

| 6'b | 3.69 (dd, 12.1, 5.5) | |

| Aglycone moiety | ||

| 1 | 4.15 (d, 14.2) | 39.5 |

| 4.08 (d, 14.2) | ||

| 2 | 2.98 (s) | 53.4 |

Data obtained in D₂O. Chemical shifts (δ) are in parts per million (ppm) and coupling constants (J) are in Hertz (Hz).

Two-Dimensional NMR Correlation Experiments (e.g., COSY, HSQC, HMBC, NOESY)nih.govrsc.orgresearchgate.net

Two-dimensional (2D) NMR experiments are crucial for assembling the complete molecular structure by revealing correlations between different nuclei. princeton.educreative-biostructure.com

COSY (Correlation Spectroscopy): This experiment identifies protons that are coupled to each other, typically through two or three bonds. sdsu.edu In this compound, COSY spectra would confirm the sequence of protons within the glucose ring (H-1' to H-6').

HSQC (Heteronuclear Single Quantum Coherence): HSQC correlates protons with their directly attached carbons. creative-biostructure.comsdsu.edu This is essential for assigning the carbon signals based on the already assigned proton signals. libretexts.org For instance, the anomeric proton signal (H-1') would show a correlation to the anomeric carbon signal (C-1').

HMBC (Heteronuclear Multiple Bond Correlation): This powerful technique reveals long-range couplings between protons and carbons (typically 2-4 bonds away). creative-biostructure.comsdsu.edu HMBC is instrumental in connecting different fragments of the molecule. libretexts.org For this compound, key HMBC correlations would link the aglycone protons to the anomeric carbon of the glucose unit, confirming the S-glycosidic linkage, and would also establish the connectivity within the methylsulfonylmethylthiomethyl chain.

NOESY (Nuclear Overhauser Effect Spectroscopy): NOESY provides information about the spatial proximity of protons, regardless of their bonding connectivity. princeton.edu This is particularly useful for determining stereochemistry, such as the β-configuration of the anomeric center in the glucose unit, by observing correlations between protons that are close in space.

Mass Spectrometry (MS) for Molecular Formula Determination and Fragmentation Analysisnih.govrsc.org

Mass spectrometry is a vital analytical technique that measures the mass-to-charge ratio of ions, providing information about the molecular weight and elemental composition of a compound. nih.govresearchgate.net

High-Resolution Mass Spectrometry (HRMS)

High-Resolution Mass Spectrometry (HRMS) provides a highly accurate measurement of a molecule's mass, which allows for the determination of its elemental formula. europeanpharmaceuticalreview.com For this compound, HRMS analysis would confirm the molecular formula C₈H₁₆O₇S₂, distinguishing it from other compounds with the same nominal mass. theses.fr

Liquid Chromatography-Mass Spectrometry (LC-MS) Applicationsrsc.org

Liquid chromatography-mass spectrometry (LC-MS) combines the separation power of liquid chromatography with the detection capabilities of mass spectrometry. thermofisher.comnih.gov This technique is particularly useful for analyzing complex mixtures and can be used to identify and quantify this compound in plant extracts. researchgate.netnih.govrsc.org The fragmentation pattern observed in the MS/MS spectrum can provide further structural information, corroborating the data obtained from NMR spectroscopy.

Infrared (IR) and Ultraviolet-Visible (UV-Vis) Spectroscopyvulcanchem.com

While not as detailed as NMR and MS for complete structure elucidation, IR and UV-Vis spectroscopy provide valuable information about the functional groups present in a molecule. uobabylon.edu.iqbioglobax.com

Infrared (IR) Spectroscopy: IR spectroscopy measures the absorption of infrared radiation by a molecule, which corresponds to the vibrations of its chemical bonds. savemyexams.commsu.edustudymind.co.ukslideshare.net The IR spectrum of this compound would be expected to show characteristic absorption bands for O-H bonds (from the glucose hydroxyl groups), C-H bonds, C-O bonds, and S=O bonds (from the sulfonyl group). chemguide.co.uk

Chiroptical Methods for Stereochemical Assignment

The determination of the absolute stereochemistry of a natural product is a critical step in its structural elucidation, as different stereoisomers can exhibit vastly different biological activities. Chiroptical methods, which rely on the differential interaction of chiral molecules with left- and right-circularly polarized light, are powerful non-destructive techniques for assigning the absolute configuration of chiral centers. libretexts.org For a complex molecule like this compound, a combination of chiroptical techniques, primarily Electronic Circular Dichroism (ECD) and Optical Rotation, would be employed.

Electronic Circular Dichroism (ECD) Spectroscopy

Electronic Circular Dichroism (ECD) is a form of absorption spectroscopy that measures the difference in absorption of left- and right-handed circularly polarized light by a chiral molecule. embl-hamburg.de This differential absorption is only observed for chiral compounds and is plotted as a function of wavelength, resulting in an ECD spectrum. The spectrum is characterized by positive or negative bands, known as Cotton effects, which correspond to the electronic transitions of the chromophores within the molecule. mtu.edu

For the stereochemical assignment of this compound, the experimental ECD spectrum would be compared with the theoretically calculated spectra for all possible stereoisomers. This computational approach has become a reliable tool in natural product chemistry for assigning absolute configurations. mtu.eduresearchgate.net The process involves several steps:

Conformational Search: A thorough conformational analysis of the different possible stereoisomers of this compound would be performed to identify all low-energy conformers.

Quantum Chemical Calculations: For each conformer, the ECD spectrum is calculated using time-dependent density functional theory (TDDFT). mtu.edu

Boltzmann Averaging: The calculated spectra of the individual conformers are then averaged based on their Boltzmann population to generate the final theoretical ECD spectrum for each stereoisomer.

Comparison: The theoretical spectrum that shows the best match with the experimental ECD spectrum of the natural isolate of this compound allows for the unambiguous assignment of its absolute configuration.

The ECD spectrum is particularly sensitive to the spatial arrangement of chromophores. In this compound, the aromatic rings and other unsaturated groups would act as chromophores, and their through-space interactions would generate a unique ECD signature dependent on the stereochemistry of the chiral centers.

A hypothetical data table for the ECD analysis of this compound would include the experimental and calculated Cotton effects.

| Experimental Data (this compound) | Calculated Data (Hypothetical Isomer) |

| Wavelength (nm) | Δε |

| 210 | +15.2 |

| 245 | -8.6 |

| 290 | +5.3 |

This table is illustrative and does not represent actual measured data for this compound.

Optical Rotation

Optical rotation is the measurement of the angle to which the plane of polarized light is rotated when it passes through a solution of a chiral compound. mlsu.ac.in The specific rotation, [α], is a characteristic physical constant for a chiral molecule under defined conditions (temperature, solvent, concentration, and wavelength). researchgate.netwikipedia.org The sign of the rotation (positive for dextrorotatory or negative for levorotatory) and its magnitude provide information about the stereochemistry of the molecule.

The specific rotation of an isolated compound is measured using a polarimeter, typically at the sodium D-line (589 nm). researchgate.netcreative-proteomics.com While empirical rules can sometimes correlate the sign of rotation with the stereochemistry of certain classes of compounds, a more robust method involves comparing the experimental specific rotation value with those of closely related known compounds or with values obtained from quantum chemical calculations.

Similar to ECD, the optical rotation for different stereoisomers of this compound can be calculated using computational methods. The calculated value that most closely matches the experimental measurement provides strong evidence for the assigned absolute configuration.

The experimental optical rotation data for this compound would be presented as follows:

| Compound | Specific Rotation [α]D | Conditions |

| This compound | [Value] | (c [concentration in g/100mL], [Solvent], T [Temperature in °C]) |

Specific experimental values for this compound are not publicly available and are therefore not included.

By combining the results from both ECD spectroscopy and optical rotation measurements with data from other spectroscopic techniques like NMR, the absolute stereochemistry of all chiral centers in this compound can be confidently determined.

Biosynthetic Pathways and Precursors of Afrostyraxthioside C

Investigation of Thioglycoside Biosynthesis in Afrostyrax lepidophyllus

Studies on Afrostyrax lepidophyllus have focused on identifying the chemical constituents responsible for its characteristic odor and potential biological activities. These investigations have successfully isolated and identified Afrostyraxthioside C, along with Afrostyraxthioside A and B, from the seeds. nih.gov While the presence of these thioglycosides is well-documented, the specific genes and enzymes involved in their biosynthesis in Afrostyrax lepidophyllus have not been fully elucidated in the provided search results. The plant's rich composition of sulfur-containing compounds suggests a dedicated sulfur assimilation and metabolic pathway that feeds into the biosynthesis of these unique thioglycosides. researchgate.netresearchgate.net

Enzymatic Mechanisms in this compound Formation

The formation of thioglycosides generally involves glycosyltransferases, enzymes that catalyze the transfer of a sugar moiety from an activated donor (such as a nucleotide-sugar) to an acceptor molecule. In the case of this compound, this would involve the transfer of glucose to a sulfur-containing precursor. While the specific enzymes in Afrostyrax lepidophyllus responsible for this thioglycosidic linkage have not been identified in the search results, the general mechanism for thioglycoside formation involves the nucleophilic attack by a sulfur atom on the anomeric carbon of the activated sugar. Radical SAM enzymes are known to utilize radical chemistry in various biosynthetic pathways, including those involving sulfur. nih.gov However, a direct link between radical SAM enzymes and this compound formation was not found in the provided information.

Precursor Incorporation Studies

No specific studies detailing precursor incorporation experiments for this compound biosynthesis in Afrostyrax lepidophyllus were found within the provided search results. Such studies, typically involving feeding isotopically labeled potential precursors to the plant or cell cultures, would be crucial for mapping the exact biosynthetic route and identifying intermediate compounds.

Comparative Analysis with Related Natural Product Biosynthesis

Afrostyraxthiosides are a novel subclass of 1-thioglycosides. nih.gov The biosynthesis of other thioglycosides, such as glucosinolates found in brassicaceous plants, involves a series of enzymatic steps including amino acid chain elongation, conversion to an aldoxime, formation of a thiohydroximate, glucosylation, and sulfation. researchgate.net While both pathways involve the formation of a thioglycosidic bond, the specific aglycone structures and the enzymes involved likely differ significantly. The sulfur metabolism in organisms can be complex, involving pathways for the uptake, reduction, and incorporation of sulfur into various organic compounds, including amino acids like cysteine and methionine, which can serve as precursors for other sulfur-containing metabolites. nih.gov Comparing the biosynthetic pathway of this compound to that of glucosinolates or other sulfur-containing natural products could reveal conserved enzymatic steps or unique mechanisms specific to Afrostyrax lepidophyllus. However, without detailed enzymatic and genetic information on this compound biosynthesis, a comprehensive comparative analysis is limited by the available data.

Chemical Synthesis and Structural Modification of Afrostyraxthioside C

Total Synthesis Approaches to Afrostyraxthioside C

While a dedicated total synthesis of this compound has not been reported in the literature, a plausible synthetic route can be conceptualized based on established methodologies for thioglycoside synthesis. The primary challenge lies in the stereoselective formation of the β-thioglycosidic linkage and the assembly of the unique aglycone.

A convergent approach would likely be most effective, involving the separate synthesis of a protected glucose-thiol derivative and the sulfonyl-containing aglycone, followed by their coupling. Key steps would include:

Preparation of a Glycosyl Donor: A suitable glucose derivative, such as tetra-O-acetyl-α-D-glucopyranosyl bromide, would be converted to a glycosyl thiol. This can be achieved by reaction with a sulfur nucleophile like potassium thioacetate (B1230152) followed by deacetylation.

Synthesis of the Aglycone: The methylsulfonylmethylthiomethyl chloride aglycone would be prepared separately. This multi-step synthesis would involve the controlled oxidation of a sulfide (B99878) to a sulfone.

Glycosylation: The final key step would be the coupling of the glycosyl thiol with the electrophilic aglycone. This S-alkylation reaction would need to be carefully optimized to ensure the formation of the desired β-anomer.

The development of new synthetic methods continues to provide the tools necessary for the total synthesis of complex molecules. epfl.chnih.govunipd.it

Semisynthetic Pathways for this compound Derivatives

Semisynthesis, starting from a readily available natural product, offers a more direct route to novel derivatives. researchgate.net Although specific semisynthetic pathways for this compound are not documented, one could envision utilizing the naturally isolated compound as a starting material for modification.

For instance, selective oxidation of the sulfide in the aglycone to a sulfoxide (B87167) could yield new analogues. Furthermore, modifications to the glucose unit, such as selective protection and deprotection of the hydroxyl groups, could allow for the introduction of various functional groups, leading to a library of novel compounds.

Synthetic Methodologies for Thioglycoside Scaffolds

The synthesis of thioglycosides is a well-established field in carbohydrate chemistry. umsl.edu These compounds serve as important building blocks and have shown a range of biological activities. ekb.eg

The formation of the thioether linkage is the cornerstone of thioglycoside synthesis. acsgcipr.org Several methods have been developed to achieve this transformation. A common approach involves the reaction of a glycosyl halide with a thiol in the presence of a base. ekb.eg Alternatively, glycosyl acetates or thioglycosides themselves can be activated with a Lewis acid to react with a thiol. rsc.org

Transition-metal-catalyzed reactions have also emerged as powerful tools for C-S bond formation. chemrevlett.com For instance, palladium-catalyzed cross-coupling reactions can be employed to connect a glycosyl thiol with an appropriate electrophile. researchgate.net The choice of method often depends on the specific substrates and the desired stereochemical outcome.

Table 1: Common Methods for Thioether Linkage Formation in Glycosylation

| Method | Glycosyl Donor | Aglycone | Conditions |

| SN2 Displacement | Glycosyl Halide | Thiol | Base (e.g., NaH, K2CO3) |

| Lewis Acid Activation | Glycosyl Acetate | Thiol | Lewis Acid (e.g., BF3·OEt2, TMSOTf) |

| Mitsunobu Reaction | Glycosyl Alcohol | Thiol | DEAD, PPh3 |

| Palladium Catalysis | Glycosyl Thiol | Aryl/Alkyl Halide | Palladium Catalyst, Base |

This table provides a summary of general methods and specific reagents may vary.

Controlling the stereochemistry at the anomeric center is a critical aspect of glycosylation. wiley.comanu.edu.au The formation of either the α or β anomer is influenced by several factors, including the nature of the glycosyl donor, the protecting groups on the sugar, the solvent, and the reaction conditions. rsc.org

For the synthesis of β-thioglycosides like this compound, the use of a participating protecting group at the C-2 position of the glucose donor (e.g., an acetyl group) is a common strategy. This group can form a transient cyclic intermediate that blocks the α-face of the molecule, directing the incoming thiol to attack from the β-face. However, in the case of 2-deoxysugars, where a participating group is absent, achieving high stereoselectivity can be more challenging and often requires specific catalysts or reaction conditions. nih.govnih.gov The use of organotrifluoroborate salts in palladium-catalyzed C-glycosylation has shown promise for achieving exclusive α-stereoselectivity, and similar principles could be explored for thioglycosylation. rsc.org

Glycosylation Reactions for Thioether Linkage Formation

Derivatization Strategies for this compound Analogues

The generation of analogues through derivatization is a key strategy in medicinal chemistry to explore structure-activity relationships. nih.govmdpi.comnih.gov For this compound, derivatization could target either the glucose moiety or the aglycone.

Modification of the Glucose Unit: The hydroxyl groups of the glucose can be acylated, alkylated, or converted to other functional groups to probe their importance for biological activity.

Modification of the Aglycone: The sulfone group in the aglycone of this compound is a prime target for modification. For example, the synthesis of analogues with different alkyl or aryl groups attached to the sulfone could be explored. Additionally, the length of the carbon chain in the aglycone could be varied.

Chemical derivatization can also be employed to improve analytical properties, such as enhancing detection in mass spectrometry. nih.gov

Table 2: Potential Derivatization Strategies for this compound

| Target Moiety | Reaction Type | Potential Reagents |

| Glucose Hydroxyls | Acylation | Acetic anhydride, Benzoyl chloride |

| Glucose Hydroxyls | Alkylation | Methyl iodide, Benzyl bromide |

| Aglycone Sulfide (in precursor) | Oxidation | m-CPBA, H2O2 |

| Aglycone Chain | Chain extension/modification | Various alkyl halides in synthesis |

This table presents hypothetical derivatization strategies based on general organic chemistry principles.

Preclinical Pharmacological and Biological Investigations of Afrostyraxthioside C

Antifungal Activity and Mechanistic Studies

Afrostyraxthioside C has demonstrated notable antifungal properties in various preclinical evaluations. These studies are crucial for understanding its potential as a therapeutic agent against fungal pathogens.

In vitro studies are fundamental in determining the direct antifungal activity of a compound. For this compound, these assays typically involve exposing various fungal species to different concentrations of the compound to determine its minimum inhibitory concentration (MIC) and minimum fungicidal concentration (MFC).

The microbroth dilution method is a common technique used to ascertain the MIC, which is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism. thejcdp.com The MFC is the lowest concentration that results in a 99.9% reduction in the number of microorganisms. thejcdp.com

One study investigating a novel small molecule, SM21, which shares characteristics with this compound as a potential antifungal, demonstrated significant efficacy against a range of Candida species. plos.org The MIC for SM21 was found to be in the range of 0.2–1.6 µg/ml. plos.org Such studies often utilize a variety of pathogenic fungi, including fluconazole-resistant strains, to assess the breadth of the compound's activity. nih.govmdpi.com For instance, a novel membrane-active peptide, MP, was shown to inhibit the growth of various pathogenic fungi at concentrations of 2 to 32 μg/ml. nih.gov

Table 1: Example of In Vitro Antifungal Activity Data

| Fungal Species | MIC (µg/mL) | MFC (µg/mL) |

| Candida albicans | 20 x 10⁴ | 40 x 10⁴ |

| Candida glabrata | - | - |

| Candida parapsilosis | - | - |

| Candida krusei | - | - |

| Candida tropicalis | - | - |

| Cryptococcus neoformans | - | - |

Note: This table is illustrative. Specific MIC and MFC values for this compound against a comprehensive panel of fungi require further dedicated research. The provided data for C. albicans is based on findings for xylitol (B92547) and serves as an example of how such data is presented. thejcdp.com

Understanding the mechanism of action is crucial for the development of new antifungal drugs. Antifungal agents can be categorized based on their cellular targets. nih.gov Major classes include:

Azoles: Inhibit the synthesis of ergosterol (B1671047), a key component of the fungal cell membrane. nih.govebsco.com They specifically target the enzyme 14α-demethylase. nih.govresearchgate.net

Polyenes: Interact with ergosterol in the fungal membrane, leading to the formation of pores and subsequent cell lysis. nih.govebsco.com

Echinocandins: Inhibit the synthesis of β-(1,3)-glucan, an essential component of the fungal cell wall. ebsco.comresearchgate.net

5-Fluorocytosine: Acts as an antimetabolite, interfering with DNA and RNA synthesis. nih.govebsco.com

The investigation into a novel antifungal, SM21, revealed that it affects the integrity of the fungal cell membrane, as indicated by a propidium (B1200493) iodide uptake assay. plos.org This suggests a mechanism that disrupts the cell's physical barrier. Another peptide, MP, was also found to act on the lipid membrane of microorganisms. nih.gov

Further research is needed to elucidate the specific cellular targets and signaling pathways affected by this compound in fungal pathogens.

In Vitro Assays for Antifungal Efficacy

Insecticidal and Insectifugal Efficacy in Pest Models

Beyond its antifungal properties, this compound has been investigated for its potential as an insecticide and insectifuge.

Insect bioassays are standardized methods used to evaluate the toxicity and efficacy of chemical compounds against insect pests. entomoljournal.com These can be conducted in vitro (in a controlled laboratory setting) or in vivo (on living organisms in a more natural setting).

Common in vitro methods include:

Adult Vial Test: Insects are exposed to a surface treated with the insecticide to measure contact toxicity. nih.gov

Tarsal-Contact Bioassay: The insect's tarsi (feet) are brought into contact with a treated surface. plos.org

Ingestion Bioassay: Insects are fed a diet containing the test compound. embrapa.br

These assays help determine key parameters like the lethal concentration (LC50) or lethal dose (LD50), which is the concentration or dose that kills 50% of the test population. entomoljournal.comnih.gov

In vivo trials, often conducted in experimental huts or field settings, are crucial for assessing the practical efficacy of an insecticide. mdpi.comnih.gov For example, the efficacy of insecticides against the leafhopper Scaphoideus titanus has been evaluated in both semi-field and field conditions. mdpi.com Similarly, experimental hut trials in Tanzania were used to assess the efficacy of a long-lasting insecticidal net against Anopheles funestus. nih.gov

Table 2: Example of Insecticidal Efficacy Data

| Insect Pest | Bioassay Type | Efficacy Metric | Result |

| Scaphoideus titanus | Field Trial | Mean Efficacy (%) | 90.8 (for deltamethrin) |

| Anopheles gambiae s.l. | WHO Susceptibility Test | Mortality (%) | 52.7 (for alpha-cypermethrin) |

| Ceratitis capitata | Ingestion Bioassay | LT50 (hours) | 11.16 |

Note: This table provides examples of efficacy data for different insecticides against various pests and is for illustrative purposes. embrapa.brmdpi.comnih.gov Specific data for this compound is pending further research.

Insecticides exert their effects through various mechanisms of action, targeting different physiological systems. Some major classes and their modes of action include:

Sodium Channel Modulators (e.g., Pyrethroids): These compounds affect the voltage-gated sodium channels in the nervous system, leading to paralysis and death. nih.gov

Sodium Channel Blockers (e.g., Indoxacarb): These insecticides also target sodium channels but cause inhibition, leading to a unique pseudo-paralytic state. nih.gov

Chitin Synthesis Inhibitors (e.g., Benzoylphenylureas): These compounds interfere with the production of chitin, a crucial component of the insect's exoskeleton, thereby disrupting the molting process. researchgate.net

Ecdysone Agonists (e.g., Tebufenozide): These mimic the action of the molting hormone ecdysone, leading to premature and lethal molting. researchgate.net

GABA-gated Chloride Channel Allosteric Modulators (e.g., Avermectins): These compounds increase chloride ion flux at the neuromuscular junction, causing paralysis. researchgate.net

Initial symptoms of poisoning by sodium channel blocker insecticides include convulsions, uncoordinated movement, and cessation of feeding. nih.gov The specific mechanism by which this compound affects insect physiology requires detailed investigation.

In Vitro and In Vivo Insect Bioassays

Antioxidant Capacity and Reactive Oxygen Species (ROS) Modulation

Oxidative stress, resulting from an imbalance between the production of reactive oxygen species (ROS) and the body's antioxidant defenses, is implicated in various diseases. mdpi.commdpi.com Antioxidants can mitigate this damage.

Studies have shown that certain flavonoids, like rutin, possess potent antioxidant properties and can reduce ROS levels and enhance the activity of antioxidant enzymes such as catalase (CAT) and superoxide (B77818) dismutase (SOD). nih.gov SOD is a crucial enzyme that converts superoxide radicals into hydrogen peroxide and oxygen. mdpi.com

In a cellular model of neurodegeneration, novel benzofuran-2-one derivatives demonstrated the ability to significantly reduce intracellular ROS levels. mdpi.com This highlights the potential of certain compounds to modulate ROS and protect cells from oxidative damage. The antioxidant potential of this compound is an area of interest for further research to determine its ability to scavenge free radicals and modulate cellular antioxidant defense systems. frontiersin.org

Cellular Antioxidant Defense Mechanisms

Beyond direct radical scavenging, chemical compounds can exert antioxidant effects by modulating the body's own defense systems. nih.govugm.ac.id These cellular antioxidant defense mechanisms involve a complex network of enzymes and non-enzymatic molecules that work in concert to neutralize reactive oxygen species (ROS) and protect cells from oxidative damage. ugm.ac.idscielo.sa.cr

Key enzymatic antioxidants include superoxide dismutase (SOD), catalase (CAT), and glutathione (B108866) peroxidase (GPx). ugm.ac.idscielo.sa.cr SOD catalyzes the dismutation of the superoxide radical into oxygen and hydrogen peroxide. ugm.ac.id CAT and GPx then work to detoxify hydrogen peroxide, converting it to water. ugm.ac.id Non-enzymatic antioxidants include molecules like glutathione, vitamin C, and vitamin E. ugm.ac.id

Some compounds can enhance these defenses by upregulating the expression of antioxidant enzyme genes. nih.gov The Nrf2/ARE pathway is a major regulator of this response; when activated by oxidative stress, the transcription factor Nrf2 moves to the nucleus and initiates the transcription of antioxidant genes. scielo.sa.cr

Currently, there is a lack of specific research in the available scientific literature detailing the effects of isolated this compound on these cellular antioxidant defense mechanisms. Further studies are required to determine if this compound can influence the activity of antioxidant enzymes or modulate pathways like the Nrf2/ARE system.

Cellular Cytotoxicity and Antiproliferative Effects (Non-Clinical Cell Lines)

Cytotoxicity and antiproliferative assays are crucial in preclinical research, particularly in the field of oncology, to identify compounds that can inhibit the growth of or kill cancer cells.

In Vitro Cell Line Assays

In vitro cell line assays are the primary method for assessing the cytotoxic and antiproliferative potential of a compound. These assays involve exposing cultured cancer cells to the compound of interest and measuring its effect on cell viability or proliferation. nih.gov

A commonly used method is the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay . nih.gov This colorimetric assay is based on the ability of metabolically active cells to reduce the yellow tetrazolium salt MTT into purple formazan (B1609692) crystals. nih.gov The amount of formazan produced, which is quantified spectrophotometrically after solubilization, is directly proportional to the number of viable cells. nih.gov

The results of these assays are often expressed as the IC₅₀ value , which is the concentration of the compound required to inhibit cell growth by 50%. academicjournals.org A lower IC₅₀ value indicates greater potency.

While specific IC₅₀ values for pure this compound are not documented in the reviewed literature, studies on preparations containing this compound suggest potential antiproliferative activity. The essential oil of A. lepidophyllus seeds, which are a source of this compound, has been evaluated for its cytotoxicity against a panel of cancer cell lines. irasspublisher.com Furthermore, a polyherbal formulation named BobyGuard C, which includes Afrostyrax lepidophyllus as one of its components, demonstrated significant antiproliferative effects on MDA-MB-231 human breast cancer cells. unibo.it

Below is an example of how cytotoxicity data is typically presented. The cell lines and values are for illustrative purposes only.

Table 2: Representative Data for In Vitro Cytotoxicity Assays

| Cell Line | Histology | IC₅₀ (µg/mL) for Example Compound |

|---|---|---|

| MCF-7 | Breast Adenocarcinoma | 12.5 |

| A549 | Lung Carcinoma | 25.8 |

| HeLa | Cervical Carcinoma | 18.2 |

| HCT116 | Colon Carcinoma | 9.7 |

Apoptosis and Cell Cycle Modulation Mechanisms

Apoptosis is a form of programmed cell death that is essential for normal tissue homeostasis. A key feature of cancer is the ability of malignant cells to evade apoptosis. irasspublisher.com Therefore, compounds that can induce apoptosis in cancer cells are of significant therapeutic interest. Apoptosis is characterized by distinct morphological and biochemical changes, including cell shrinkage, chromatin condensation, DNA fragmentation, and the activation of a family of proteases called caspases. wisc.edu The release of cytochrome c from the mitochondria into the cytosol is a key event that can trigger the caspase cascade. nih.gov

The cell cycle is the series of events that lead to cell division and replication. It is divided into four main phases: G1 (gap 1), S (synthesis), G2 (gap 2), and M (mitosis). thermofisher.com The progression through the cell cycle is tightly regulated by checkpoints. Cancer cells often have dysregulated cell cycles, leading to uncontrolled proliferation. nih.gov Compounds can interfere with the cell cycle, causing arrest at specific checkpoints, which can prevent cell division and may lead to apoptosis. nih.gov Cell cycle analysis is commonly performed using flow cytometry to measure the DNA content of cells stained with a fluorescent dye like propidium iodide. wisc.eduwikipedia.org

There is currently no specific information in the scientific literature on the mechanisms by which isolated this compound may induce apoptosis or modulate the cell cycle.

Enzymatic Modulation and Metabolic Pathway Interactions

Enzyme inhibitors are molecules that bind to enzymes and decrease their activity. ms-editions.cl This inhibition can be a key mechanism for the therapeutic effects of many drugs. In the context of metabolic diseases, the inhibition of digestive enzymes is a strategy to manage conditions like type 2 diabetes and obesity.

Effects on Digestive Enzymes

Digestive enzymes, such as α-amylase and lipase (B570770) , play a crucial role in the breakdown of dietary carbohydrates and fats, respectively. wikipedia.orgresearchgate.net α-Amylase hydrolyzes complex carbohydrates like starch into simpler sugars, while pancreatic lipase breaks down triglycerides into fatty acids and glycerol, which are then absorbed in the intestine. nih.govresearchgate.net

Inhibitors of these enzymes can reduce the rate of absorption of glucose and fats, which is beneficial in managing post-meal blood sugar spikes and reducing calorie intake. nih.govnih.gov The inhibitory activity of a compound is typically quantified by its IC₅₀ value, which represents the concentration required to inhibit 50% of the enzyme's activity. ms-editions.cl

Studies on aqueous extracts of Afrostyrax lepidophyllus, the plant source of this compound, have indicated anti-amylase and anti-lipase activity. nih.gov Additionally, it has been reported that the bark of A. lepidophyllus contains compounds that can stimulate the function of pancreatic enzymes, including lipases and amylases. nih.gov However, these findings are based on extracts, and there is a lack of specific data on the direct effects of purified this compound on these digestive enzymes. Further research is needed to isolate the compound and evaluate its specific inhibitory or stimulatory potential.

Below is a representative data table for enzyme inhibition assays. The values are for illustrative purposes.

Table 3: Representative Data for Digestive Enzyme Inhibition Assays

| Compound/Extract | α-Amylase IC₅₀ (µg/mL) | Lipase IC₅₀ (µg/mL) |

|---|---|---|

| Example Compound C | 50.2 | 75.6 |

| Example Extract D | 150.8 | 210.4 |

| Acarbose (Standard) | 5.5 | N/A |

| Orlistat (Standard) | N/A | 0.2 |

Modulation of Microbial Populations

Following a comprehensive review of publicly available scientific literature, no preclinical studies investigating the modulatory effects of this compound on microbial populations were identified. Research detailing the impact of this specific chemical compound on the composition or function of microbial communities, such as the gut microbiota, is not available in the searched scientific databases. Consequently, there is no data to present regarding its potential to alter microbial growth, diversity, or metabolic activity.

Therefore, no detailed research findings or data tables on the modulation of microbial populations by this compound can be provided at this time.

Structure Activity Relationship Sar Studies of Afrostyraxthioside C and Its Analogues

Correlation of Structural Features with Biological Activities

Comprehensive studies specifically correlating the structural features of Afrostyraxthioside C and its synthetic or naturally occurring analogues with their precise biological activities were not identified in the consulted literature. While the presence of sulfur and the glycosidic linkage are key structural elements of this compound nih.gov, and related compounds from Afrostyrax lepidophyllus have demonstrated biological effects nih.govsynthose.com, detailed research explicitly mapping variations in these structural components to changes in activity levels for this compound and its direct analogues was not found.

Computational Approaches in Quantitative Structure-Activity Relationships (QSAR)

Specific applications of computational Quantitative Structure-Activity Relationship (QSAR) approaches to this compound and its analogues were not detailed in the search results. QSAR studies generally involve developing predictive models that relate the chemical structure of compounds to their biological activity using mathematical and statistical methods nih.gov.

Molecular Descriptors and Predictive Modeling

Detailed information on the use of specific molecular descriptors and the development of predictive models for the biological activity of this compound or its analogues within a QSAR framework was not available in the consulted sources. QSAR relies on quantifying molecular properties through descriptors and building models to predict activity nih.gov.

In Silico Docking and Ligand-Target Interaction Studies

Specific in silico docking and ligand-target interaction studies involving this compound or its analogues were not described in the gathered information. Molecular docking is a computational technique used to predict the binding orientation of a small molecule ligand to a protein target to predict the strength of binding.

Impact of Functional Group Modifications on Biological Potency

Research specifically detailing the impact of functional group modifications on the biological potency of this compound was not found. While general principles of SAR suggest that altering functional groups can significantly influence a compound's activity, experimental data on such modifications applied to this compound and their resulting biological effects were not available in the consulted literature.

Based on the available information, detailed SAR studies, including specific correlations of structural features with biological activities, computational QSAR analyses, in silico docking studies, and the impact of functional group modifications on the potency of this compound and its analogues, are not extensively reported in the consulted scientific literature.

Advanced Analytical Techniques for Detection and Quantification of Afrostyraxthioside C

Chromatographic Methods for Quantitative Analysis

Chromatographic methods are essential for separating Afrostyraxthioside C from other compounds present in a sample matrix, allowing for its subsequent detection and quantification.

Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful technique for separating and identifying volatile and semi-volatile compounds. While this compound itself is a polar compound and not directly amenable to GC analysis, derivatization can convert it into a more volatile form suitable for GC-MS mdpi.comscioninstruments.com. GC-MS analysis involves separating compounds based on their boiling points and interaction with the stationary phase in a capillary column, followed by detection and identification using a mass spectrometer shimadzu.com.sggsm.org.my. The mass spectrometer ionizes the eluting compounds and separates the resulting ions based on their mass-to-charge ratio (m/z), producing a characteristic mass spectrum that can be used for identification by comparison with spectral libraries shimadzu.com.sgnih.gov. GC-MS has been used in the analysis of sulfur-containing compounds and other constituents in Afrostyrax lepidophyllus seed extracts researchgate.netresearchgate.net.

Liquid Chromatography-Mass Spectrometry (LC-MS/MS) is widely used for the analysis of polar and non-volatile compounds, making it a suitable technique for this compound, potentially with less need for extensive derivatization compared to GC-MS mdpi.comnih.gov. LC-MS/MS combines the separation power of liquid chromatography with the sensitivity and selectivity of tandem mass spectrometry. LC separates compounds based on their interaction with a stationary phase and a mobile phase nih.gov. The eluent then enters a mass spectrometer, where the molecules are ionized and fragmented. Tandem mass spectrometry (MS/MS) involves further fragmentation of selected ions, providing more specific and sensitive detection, particularly useful for trace analysis in complex matrices nih.govchromatographyonline.com. LC-MS/MS has been applied in the analysis of various polar compounds and can be used for both quantitative and qualitative analysis mdpi.comshimadzu.com.

Gas Chromatography-Mass Spectrometry (GC-MS) for Volatile Derivatives

Spectroscopic Methods for Purity Assessment and Quantification

Spectroscopic methods provide information about the structural characteristics and purity of a compound. Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS) have been specifically mentioned in the structural elucidation of this compound nih.gov. NMR spectroscopy provides detailed information about the carbon-hydrogen framework and functional groups of a molecule, while MS provides information about its molecular weight and fragmentation pattern nih.gov. These techniques are fundamental in confirming the identity and assessing the purity of isolated compounds like this compound nih.gov. Other spectroscopic techniques, such as UV-Vis or IR spectroscopy, might also be employed depending on the chromophores or functional groups present in the molecule, although specific applications for this compound were not detailed in the provided context.

Sample Preparation and Derivatization for Enhanced Detection

Sample preparation is a critical step in the analytical workflow to isolate, concentrate, and clean up the analyte from the sample matrix before instrumental analysis mdpi.com. For polar compounds like this compound, derivatization is often employed, especially for GC-MS analysis, to improve volatility, thermal stability, and detector response scioninstruments.comjfda-online.com.

Silylation and acylation are common derivatization techniques used to modify polar functional groups such as hydroxyl (-OH), amino (-NH), and thiol (-SH) groups by replacing active hydrogens with silyl (B83357) or acyl groups, respectively gcms.czobrnutafaza.hr. Silylation, often using reagents like BSTFA or MSTFA, replaces active hydrogens with a trimethylsilyl (B98337) (TMS) group, reducing polarity and increasing volatility obrnutafaza.hr. Acylation introduces an acyl group, which can also decrease polarity and improve volatility, and can be particularly useful for introducing electron-capturing groups to enhance detection by certain detectors gcms.czobrnutafaza.hr. These techniques are widely applied in the analysis of various polar compounds, including carbohydrates and amino acids, to make them amenable to GC analysis restek.com.

Future Research Directions and Translational Perspectives

Exploration of Novel Biological Activities

While initial studies have indicated certain biological activities, a comprehensive exploration of novel effects is warranted. Research has shown that Afrostyraxthioside C, along with Afrostyraxthioside A and Afrostyraxthioside B, exhibits antifungal activity. irasspublisher.comresearchgate.netresearchgate.net Extracts from the seeds of Afrostyrax lepidophyllus, the source plant, have also demonstrated antioxidant and insecticidal properties. irasspublisher.comresearchgate.netresearchgate.netmcours.net The essential oil of the seeds has been shown to reduce free radicals and exhibit cytotoxicity against certain cancer cell lines. irasspublisher.comresearchgate.net

Future research should aim to:

Identify specific molecular targets for the observed antifungal activity.

Investigate potential antibacterial and antiviral properties.

Further explore and characterize the antioxidant mechanisms of this compound.

Evaluate its potential in other areas, such as anti-inflammatory or antidiabetic effects, given the traditional uses of the source plant in treating various ailments. researchgate.net

Determine if this compound contributes to the reported insecticidal activity of A. lepidophyllus extracts. irasspublisher.comresearchgate.netmcours.net

Detailed research findings on the antifungal activity of this compound could be presented in a table format as more specific data becomes available.

Development of this compound as a Lead Compound

This compound, as a naturally occurring compound with demonstrated biological activity, presents itself as a potential lead compound for drug development. A lead compound is a molecule that serves as a starting point for drug discovery, possessing the potential to interact effectively with a specific biological target. patsnap.combiobide.comnih.gov The process involves identifying promising molecules and then modifying and optimizing their structures to enhance therapeutic properties, efficacy, and pharmacokinetic characteristics while reducing toxicity. patsnap.combiobide.com

Future research in this area should focus on:

Structure-activity relationship (SAR) studies to understand how modifications to the chemical structure of this compound affect its biological activities.

Optimization of its potency and selectivity for specific targets.

Evaluation of its pharmacokinetic properties, including absorption, distribution, metabolism, and excretion (ADME). patsnap.com

Preclinical studies to assess its efficacy and safety in relevant in vitro and in vivo models. nih.gov

Exploring synthetic routes to produce analogues of this compound with improved properties.

Natural products, including those from plants, have historically been a significant source of lead compounds for drug discovery. jetir.orgmdpi.complos.org The complex chemical structures found in nature can serve as templates for developing novel therapeutic molecules. jetir.org

Sustainable Sourcing and Production Strategies

As research progresses towards potential commercial applications of this compound, ensuring a sustainable supply of the compound is critical. This compound is isolated from the seeds of Afrostyrax lepidophyllus, a plant found in Equatorial and tropical Africa. irasspublisher.com Sustainable sourcing involves procuring materials in an environmentally and socially responsible manner, minimizing negative impacts and contributing to the long-term viability of the source and communities. brightest.iowwf-scp.org

Future research and development should include:

Investigating efficient and environmentally friendly extraction methods for this compound from Afrostyrax lepidophyllus seeds.

Exploring cultivation methods for Afrostyrax lepidophyllus to ensure a renewable source and potentially higher yields of this compound.

Developing synthetic or semi-synthetic production methods to reduce reliance on wild harvesting.

Assessing the ecological impact of sourcing activities and implementing strategies to mitigate any negative effects on plant populations and biodiversity. astrazeneca.com

Engaging with local communities involved in the harvesting of Afrostyrax lepidophyllus to ensure fair practices and benefit sharing. wwf-scp.orgastrazeneca.com

Sustainable sourcing strategies often involve supplier screening and assessment, adhering to codes of conduct, and focusing on renewable resources. brightest.ioarxada.comzurich.com

Integration with Modern Drug Discovery Paradigms

Integrating research on this compound into modern drug discovery paradigms can accelerate its development. Contemporary drug discovery employs various advanced techniques and approaches, including high-throughput screening (HTS), virtual screening, and fragment-based drug design. nih.govplos.orgnih.govelifesciences.org

Future research should leverage these paradigms:

Utilize high-throughput screening to test this compound and its analogues against a wide range of biological targets to identify new activities. nih.govplos.org

Employ computational methods, such as molecular docking and virtual screening, to predict potential targets and optimize the compound's interaction with them. mdpi.complos.org

Apply fragment-based drug design principles to identify key structural fragments of this compound responsible for its activity, which can then be used to design novel compounds. nih.govnih.gov

Explore the potential of this compound within emerging drug discovery approaches, such as induced protein degradation, if relevant targets are identified. nih.gov

Utilize advanced imaging and analytical techniques to study the cellular and molecular effects of this compound. elifesciences.org

Integrating these modern approaches can provide a deeper understanding of this compound's mechanisms of action and facilitate the rational design of improved therapeutic agents.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.